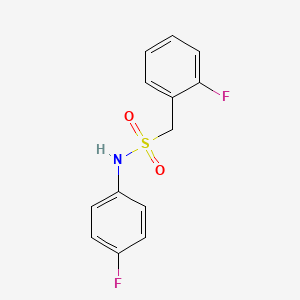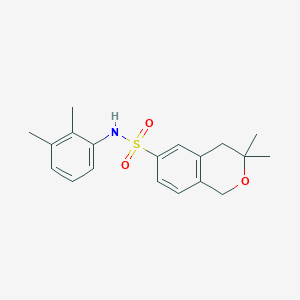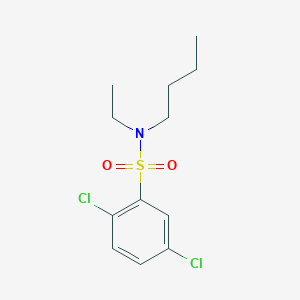
N-(3-bromobenzyl)nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including compounds similar to N-(3-bromobenzyl)nicotinamide, often involves condensation reactions, where nicotinamide acts as a core structure to which various substituents can be added. For instance, the synthesis of N-Substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides demonstrates a method that could potentially be adapted for synthesizing N-(3-bromobenzyl)nicotinamide. These compounds are converted into their active forms under acidic conditions, showcasing the reactivity and potential for further modification of the nicotinamide core (Terauchi et al., 1997).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their chemical behavior and interactions. For instance, the structural analysis of copper(II) complexes with nicotinamide reveals how nicotinamide can act as a supramolecular reagent, forming complexes with various metals. This suggests that the molecular structure of N-(3-bromobenzyl)nicotinamide would also allow for complex formation and interaction with metals, leading to a range of potential chemical applications (Halaška et al., 2016).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. The oxidative debenzylation of N-benzyl amides, for instance, indicates that compounds with benzyl groups, such as N-(3-bromobenzyl)nicotinamide, could undergo similar oxidative reactions under the right conditions. This reaction highlights the potential reactivity of the bromobenzyl group in N-(3-bromobenzyl)nicotinamide and opens up possibilities for further functionalization and application in organic synthesis (Moriyama et al., 2014).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and thermal behavior, are influenced by their molecular structure. Studies on complexes of nicotinamide, such as those with zinc(II), provide insight into how the molecular configuration affects properties like solubility and thermal stability. Such analyses are essential for understanding the physical behavior of N-(3-bromobenzyl)nicotinamide, especially in relation to its applications in material science and pharmaceutical formulations (Köse et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(3-bromobenzyl)nicotinamide, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction of nicotinamide with parabens affects solubility and permeability, demonstrating the hydrotropic properties of nicotinamide. This suggests that N-(3-bromobenzyl)nicotinamide could also influence the solubility and permeability of other compounds, making it a valuable additive in pharmaceutical and cosmetic formulations (Nicoli et al., 2008).
Applications De Recherche Scientifique
Enhancing Radiation Therapy Efficacy
N-(3-bromobenzyl)nicotinamide, as part of the broader family of nicotinamide compounds, has been studied for its potential to improve the effectiveness of radiation therapy. Specifically, nicotinamide has been shown to reduce tumor hypoxia, an environment of reduced oxygen that can make cancer cells more resistant to radiation. By decreasing acute hypoxia in tumors, nicotinamide enhances the radiation response, potentially making it a valuable adjunct to cancer therapy (Chaplin, Horsman, & Trotter, 1990).
Cellular Energy Metabolism and Longevity
Nicotinamide plays a critical role in cellular energy metabolism, impacting cell survival, and longevity. It acts as a cytoprotectant by blocking cellular inflammatory activation and early apoptotic signs, thereby influencing a wide range of cellular pathways. These effects are significant for disorders involving immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Neuroprotection
The compound YM-244769, structurally related to nicotinamide derivatives, shows promise as a neuroprotective agent by inhibiting the Na+/Ca2+ exchange (NCX), particularly NCX3. This inhibition is beneficial for protecting neuronal cells from damage induced by hypoxia/reoxygenation, suggesting a therapeutic potential for diseases characterized by neuronal injury (Iwamoto & Kita, 2006).
Dermatological Applications
Nicotinamide has been utilized in dermatology for its protective effects against ultraviolet radiation, its role in skin cancer prevention, and its utility in treating various skin conditions. Its ability to prevent UV-induced immunosuppression, enhance DNA repair, and maintain skin hydration underscores its value in dermatological research and therapy (Snaidr, Damian, & Halliday, 2019).
Cancer Chemoprevention and Therapy
Nicotinamide demonstrates potential in cancer chemoprevention and therapy. Clinical trials have highlighted its efficacy in preventing non-melanoma skin cancer and as an adjunct in treating several cancers. Its role extends beyond traditional nutritional supplementation, impacting cellular metabolism and modulating pathways critical for cell survival and cancer progression (Nikas, Paschou, & Ryu, 2020).
Metabolic Regulation
Research indicates that nicotinamide N-methyltransferase (NNMT) and its metabolites play significant roles in regulating metabolism. NNMT affects several metabolic pathways in liver and adipose tissue, influencing conditions such as obesity, diabetes, and metabolic syndrome. Understanding NNMT's function could lead to new therapeutic strategies for these metabolic diseases (Pissios, 2017).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-5-1-3-10(7-12)8-16-13(17)11-4-2-6-15-9-11/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLMPWHBAEXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)
![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)
